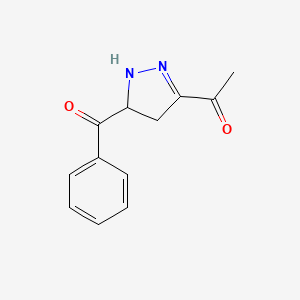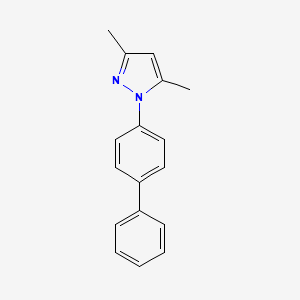
L-Prolyl-L-glutaminylglycyl-L-phenylalanyl-L-glutaminylglycyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolyl-L-glutaminylglycyl-L-phenylalanyl-L-glutaminylglycyl-L-proline is a synthetic peptide composed of a sequence of amino acids. This compound is of interest due to its potential applications in various fields, including medicine and biochemistry. The unique sequence of amino acids in this peptide allows it to interact with specific biological targets, making it a valuable tool for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-glutaminylglycyl-L-phenylalanyl-L-glutaminylglycyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to be added.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and any remaining protecting groups are removed.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produce the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Prolyl-L-glutaminylglycyl-L-phenylalanyl-L-glutaminylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the cleavage of such bonds. Substitution reactions can introduce new functional groups into the peptide.
Aplicaciones Científicas De Investigación
L-Prolyl-L-glutaminylglycyl-L-phenylalanyl-L-glutaminylglycyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and interactions with proteins.
Medicine: Explored for its potential therapeutic effects, such as neuroprotection and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Prolyl-L-glutaminylglycyl-L-phenylalanyl-L-glutaminylglycyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
Glycine-L-proline-L-glutamate (GPE): A naturally occurring tripeptide with neuroprotective properties.
L-azetidine-2-carboxylic acid (L-AZC): A toxic non-proteinogenic amino acid with antitumor activity.
Trans-4-hydroxy-L-proline (4-L-THOP): An abundant component of mammalian collagen.
Uniqueness
L-Prolyl-L-glutaminylglycyl-L-phenylalanyl-L-glutaminylglycyl-L-proline is unique due to its specific amino acid sequence, which imparts distinct biological activities and interactions. Unlike simpler peptides, this compound can engage in more complex interactions with biological targets, making it a valuable tool for research and potential therapeutic applications.
Propiedades
Número CAS |
804475-98-7 |
|---|---|
Fórmula molecular |
C33H47N9O10 |
Peso molecular |
729.8 g/mol |
Nombre IUPAC |
(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C33H47N9O10/c34-25(43)12-10-21(40-31(49)20-8-4-14-36-20)29(47)37-17-27(45)39-23(16-19-6-2-1-3-7-19)32(50)41-22(11-13-26(35)44)30(48)38-18-28(46)42-15-5-9-24(42)33(51)52/h1-3,6-7,20-24,36H,4-5,8-18H2,(H2,34,43)(H2,35,44)(H,37,47)(H,38,48)(H,39,45)(H,40,49)(H,41,50)(H,51,52)/t20-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
PQZVOCXWQVPWDY-LSBAASHUSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)O |
SMILES canónico |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N3CCCC3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





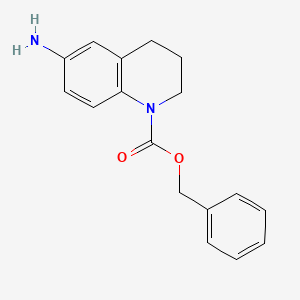
![1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one](/img/structure/B12521221.png)
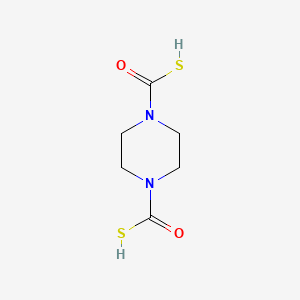

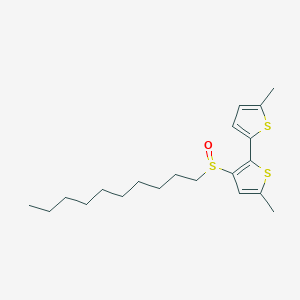
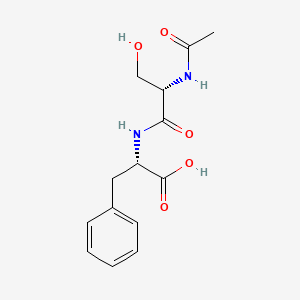

![Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]-](/img/structure/B12521249.png)

